molecular formula C20H28N2O5 B2816719 3,4,5-三乙氧基-N-(3-(3-甲基异噁唑-5-基)丙基)苯磺酰胺 CAS No. 2034508-42-2

3,4,5-三乙氧基-N-(3-(3-甲基异噁唑-5-基)丙基)苯磺酰胺

货号: B2816719
CAS 编号: 2034508-42-2
分子量: 376.453
InChI 键: PHFWKUUCAVAOQU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3,4,5-triethoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide” is a chemical compound that has garnered significant interest among researchers in various fields. It contains an isoxazole moiety, which is a five-membered heterocyclic compound commonly found in many commercially available drugs .


Synthesis Analysis

Isoxazoles, including the isoxazole moiety in the given compound, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular formula of “3,4,5-triethoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide” is C20H28N2O5. It contains an isoxazole ring, which is a five-membered heterocyclic compound .


Chemical Reactions Analysis

The synthesis of isoxazoles, including the isoxazole moiety in the given compound, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical and Chemical Properties Analysis

The molecular weight of “3,4,5-triethoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide” is 376.453. Further physical and chemical properties are not specified in the available resources.

科学研究应用

降糖药

一项关于苯甲酰胺衍生物的研究探索了它们作为抗糖尿病药物的潜力,确定了具有有前景的降糖特性的特定化合物。这项研究突出了苯甲酰胺衍生物在糖尿病治疗中的探索 (Nomura et al., 1999)

硬脂酰辅酶A去饱和酶-1抑制剂

另一项研究重点关注苯甲酰胺衍生物作为硬脂酰辅酶A去饱和酶-1 (SCD-1) 抑制剂的开发,SCD-1 是脂质代谢中的关键酶。这项研究确定了对 SCD-1 具有有效抑制作用的化合物,这可能有助于针对代谢疾病的治疗策略 (Uto et al., 2009)

磺胺甲恶唑衍生物的生物学评价

磺胺甲恶唑衍生物被设计、合成并评估其镇痛、抗炎、抗氧化和抗菌活性。这项研究例证了应用于苯甲酰胺衍生物的多学科研究方法,用于各种治疗目的 (Sahoo et al., 2020)

抗惊厥活性和毒性

对特定苯甲酰胺衍生物的抗惊厥活性和毒性的研究提供了它们作为癫痫治疗的潜力的见解。该研究将化学结构与生物活性相关联,加深了对如何优化这些化合物以用于治疗的理解 (Jackson et al., 2012)

抗纤维化药物开发

对新型ALK5抑制剂的药代动力学、组织分布和代谢途径的研究突出了苯甲酰胺衍生物在治疗纤维化疾病中的潜力。这项研究强调了这些化合物在开发抗纤维化疗法中的作用 (Kim et al., 2008)

未来方向

The future directions for “3,4,5-triethoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide” could involve further exploration of its potential applications in various fields, given the significant interest it has garnered among researchers. Additionally, the development of new eco-friendly synthetic strategies for isoxazole synthesis could be a potential area of research .

属性

IUPAC Name

3,4,5-triethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-5-24-17-12-15(13-18(25-6-2)19(17)26-7-3)20(23)21-10-8-9-16-11-14(4)22-27-16/h11-13H,5-10H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFWKUUCAVAOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCCC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。